![molecular formula C25H28O7 B12110677 2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12110677.png)
2-[2,4-Dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone , belongs to the flavonoid class. Its chemical formula is C₁₆H₁₂O₆ , and its molecular weight is approximately 300.26 g/mol . Flavonoids are natural products found in plants, and they exhibit various biological activities.
Preparation Methods
Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of resorcinol (3,5-dihydroxyphenol) with 3-methylbut-2-enal, followed by cyclization to form the chromone ring. The specific reaction conditions and reagents may vary depending on the synthetic strategy.
Industrial Production:: While there isn’t a large-scale industrial production method specifically for this compound, it can be isolated from natural sources or synthesized in the laboratory.
Chemical Reactions Analysis
Reactivity::
Oxidation: The phenolic hydroxyl groups make this compound susceptible to oxidation reactions.
Substitution: The aromatic ring allows for electrophilic substitution reactions.
Reduction: Reduction of the carbonyl group can yield different derivatives.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Substitution: Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may lead to quinones, while reduction can yield dihydrochromones or other derivatives.
Scientific Research Applications
Chemistry::
Antioxidant Properties: Flavonoids, including this compound, exhibit antioxidant activity due to their ability to scavenge free radicals.
Chelating Agents: They can form complexes with metal ions.
Anti-Inflammatory Effects: Flavonoids are studied for their anti-inflammatory properties.
Cardiovascular Health: Some flavonoids contribute to cardiovascular health.
Cancer Prevention: Research explores their potential role in cancer prevention.
Cosmetics: Flavonoids are used in skincare products due to their antioxidant properties.
Food Additives: Some flavonoids serve as natural food colorants.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific biological target. It may interact with enzymes, receptors, or signaling pathways, affecting cellular processes.
Comparison with Similar Compounds
While this compound is unique due to its specific substitution pattern, it shares structural features with other flavonoids. Similar compounds include quercetin , kaempferol , and rutin .
Properties
Molecular Formula |
C25H28O7 |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-[2,4-dihydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O7/c1-12(2)5-7-14-9-17(22(29)16(21(14)28)8-6-13(3)4)25-24(31)23(30)20-18(27)10-15(26)11-19(20)32-25/h5-6,9-11,24-29,31H,7-8H2,1-4H3 |
InChI Key |
VESRPTMNCMGDBT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC(=C(C(=C1O)CC=C(C)C)O)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


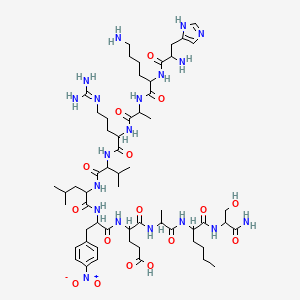
![4-[(Cyclopentylamino)sulfonyl]benzoyl chloride](/img/structure/B12110615.png)

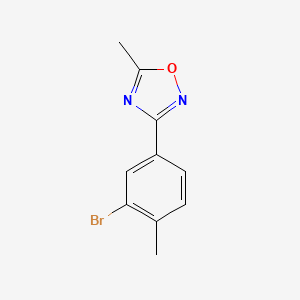

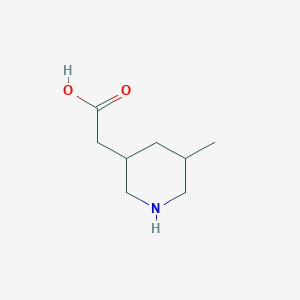
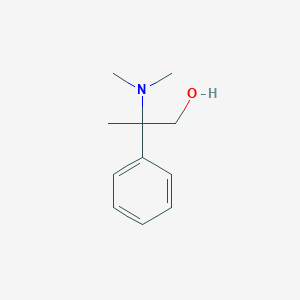
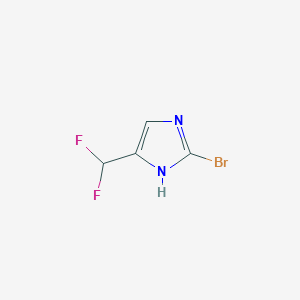
![(S)-(R)-1-((4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)oxy)propan-2-yl 2-(((benzyloxy)carbonyl)amino)propanoate](/img/structure/B12110662.png)
![(2R,3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(3-fluorophenyl)-2-hydroxypropanoic acid](/img/structure/B12110670.png)
![Tert-butyl 1-(hydroxymethyl)-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B12110673.png)
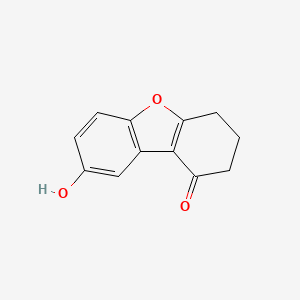

![2-[2-Formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic acid](/img/structure/B12110687.png)
